molecular formula C11H14ClNO2 B2855525 4-(2-Methoxyphenoxy)but-2-yn-1-amine hydrochloride CAS No. 32498-42-3

4-(2-Methoxyphenoxy)but-2-yn-1-amine hydrochloride

Cat. No.: B2855525
CAS No.: 32498-42-3
M. Wt: 227.69
InChI Key: BUOCXQCBSZBOPO-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenoxy)but-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol. This compound is known for its unique structure, which includes a methoxyphenoxy group and a but-2-yn-1-amine moiety. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4-(2-Methoxyphenoxy)but-2-yn-1-amine hydrochloride typically involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with propargyl bromide to form 2-methoxyphenoxypropyne. This intermediate is then reacted with but-2-yn-1-amine under specific conditions to yield the desired compound. The final product is often purified and converted to its hydrochloride salt form for stability and ease of handling .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(2-Methoxyphenoxy)but-2-yn-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles such as halides or amines replace the methoxy group.

    Addition: The alkyne moiety in the compound can undergo addition reactions with hydrogen halides or other electrophiles, leading to the formation of substituted alkenes.

Scientific Research Applications

4-(2-Methoxyphenoxy)but-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is often used in biochemical assays to investigate enzyme kinetics and inhibition.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenoxy)but-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(2-Methoxyphenoxy)but-2-yn-1-amine hydrochloride can be compared with other similar compounds, such as:

    4-(2-Methoxyphenoxy)but-2-yn-1-amine: The non-hydrochloride form of the compound, which has similar chemical properties but may differ in solubility and stability.

    2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol: A related compound with a different substitution pattern, which may exhibit different reactivity and biological activity.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group, used in different research applications.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

4-(2-methoxyphenoxy)but-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-13-10-6-2-3-7-11(10)14-9-5-4-8-12;/h2-3,6-7H,8-9,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOCXQCBSZBOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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